2-[(2-Chlorophenyl)sulfanyl]-1-methyl-1H-indene
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Overview
Description
2-[(2-Chlorophenyl)sulfanyl]-1-methyl-1H-indene is an organic compound with the molecular formula C16H13ClS It is characterized by the presence of a chlorophenyl group attached to a sulfanyl group, which is further connected to a methylated indene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)sulfanyl]-1-methyl-1H-indene typically involves the reaction of 2-chlorobenzenethiol with 1-methylindene under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorophenyl)sulfanyl]-1-methyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Chlorophenyl)sulfanyl]-1-methyl-1H-indene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorophenyl)sulfanyl]-1-methyl-1H-indene involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the chlorophenyl group may interact with hydrophobic pockets in enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Bromophenyl)sulfanyl]-1-methyl-1H-indene
- 2-[(2-Fluorophenyl)sulfanyl]-1-methyl-1H-indene
- 2-[(2-Iodophenyl)sulfanyl]-1-methyl-1H-indene
Uniqueness
2-[(2-Chlorophenyl)sulfanyl]-1-methyl-1H-indene is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its brominated, fluorinated, or iodinated analogs, the chlorinated compound may exhibit different reactivity and potency in various applications.
Properties
CAS No. |
928842-89-1 |
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Molecular Formula |
C16H13ClS |
Molecular Weight |
272.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-1-methyl-1H-indene |
InChI |
InChI=1S/C16H13ClS/c1-11-13-7-3-2-6-12(13)10-16(11)18-15-9-5-4-8-14(15)17/h2-11H,1H3 |
InChI Key |
XHCJQGFOHJUNSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2C=C1SC3=CC=CC=C3Cl |
Origin of Product |
United States |
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